molecular formula C16H9Br2NO3 B11112983 N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

Cat. No.: B11112983
M. Wt: 423.05 g/mol
InChI Key: NVAMBYJEGFVGSY-UHFFFAOYSA-N
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Description

N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dibromoaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Utilized in the development of chemical probes for studying biological systems

Mechanism of Action

The mechanism of action of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(3,4-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C16H9Br2NO3

Molecular Weight

423.05 g/mol

IUPAC Name

N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9Br2NO3/c17-12-6-5-10(8-13(12)18)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20)

InChI Key

NVAMBYJEGFVGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Br)Br

Origin of Product

United States

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